Predicted Boiling Point and Vapor Pressure Differentiation of Bis-Triazine Versus Triazinthion
Bis-triazine exhibits a substantially higher predicted boiling point and lower predicted vapor pressure than triazinthion, its closest structural analog. These properties influence the safe upper temperature limit during rubber compounding and the potential for accelerator loss via volatilization. The predicted data are generated using the ACD/Labs Percepta Platform v14.00 .
| Evidence Dimension | Predicted boiling point and vapor pressure (physicochemical property differentiation) |
|---|---|
| Target Compound Data | Boiling Point: 486.0±45.0 °C at 760 mmHg; Vapor Pressure: 0.0±1.2 mmHg at 25 °C |
| Comparator Or Baseline | Triazinthion (CAS 6746-27-6): Boiling Point: 183.3±50.0 °C at 760 mmHg; Vapor Pressure: 0.8±0.3 mmHg at 25 °C |
| Quantified Difference | Δ Boiling Point ≈ +302.7 °C; vapor pressure reduced to near-zero |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted data; standard conditions of 760 mmHg and 25 °C |
Why This Matters
The ~303 °C higher boiling point and negligible vapor pressure of bis-triazine indicate a wider thermal processing window and reduced volatile loss during high-temperature rubber compounding compared to triazinthion, directly impacting selection for formulations requiring elevated cure temperatures.
